molecular formula C12H17N3O2 B2722844 N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide CAS No. 2134764-10-4

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No.: B2722844
CAS No.: 2134764-10-4
M. Wt: 235.287
InChI Key: FJXNGVTZFQPPQQ-UHFFFAOYSA-N
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Description

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a cyano group, a cyclopropyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents such as benzene and catalysts like ammonium acetate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of high-temperature conditions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-15-5-4-9(6-11(15)16)12(17)14-10(7-13)8-2-3-8/h8-10H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXNGVTZFQPPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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